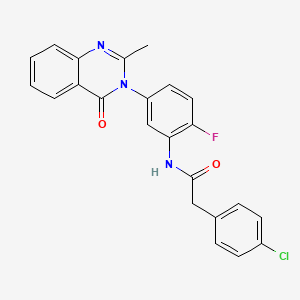
2-(4-chlorophenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H17ClFN3O2 and its molecular weight is 421.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-chlorophenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is a synthetic derivative that incorporates a quinazoline moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C19H17ClF N3O
- Molecular Weight : 349.81 g/mol
- CAS Number : 763114-26-7
The presence of the quinazoline structure is significant as it contributes to the compound's biological profile, particularly in oncology and other therapeutic areas.
Anticancer Activity
Recent studies indicate that quinazoline derivatives exhibit potent anticancer properties. The specific compound under review has shown promising results in vitro against various cancer cell lines, including:
The mechanism of action appears to involve inhibition of key signaling pathways associated with tumor growth, particularly the EGFR pathway, which is crucial in many cancers.
The compound acts primarily by:
- Inhibiting EGFR : It binds to the epidermal growth factor receptor (EGFR), preventing its activation and subsequent downstream signaling that promotes cell proliferation and survival.
- Targeting Kinases : The compound exhibits activity against various kinases involved in cancer progression, suggesting its potential as a multi-targeted therapeutic agent.
Case Studies
- In vitro Studies : A study conducted on synthesized quinazoline derivatives demonstrated that modifications to the quinazoline structure could enhance anticancer efficacy. The compound's ability to inhibit cell proliferation was evaluated using MTT assays across different cancer cell lines.
- In vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups, indicating its potential as an effective anticancer agent.
Antimicrobial Activity
Preliminary findings suggest that compounds similar to this quinazoline derivative possess antimicrobial properties. The minimum inhibitory concentration (MIC) values indicate moderate activity against both Gram-positive and Gram-negative bacteria:
These results highlight the broad-spectrum potential of quinazoline derivatives beyond oncology.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c1-14-26-20-5-3-2-4-18(20)23(30)28(14)17-10-11-19(25)21(13-17)27-22(29)12-15-6-8-16(24)9-7-15/h2-11,13H,12H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTIFRZBAHFHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













